molecular formula C15H19ClN2O2 B2756383 2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide CAS No. 2094456-51-4

2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide

Cat. No.: B2756383
CAS No.: 2094456-51-4
M. Wt: 294.78
InChI Key: IWUINHLSOMZQLB-UHFFFAOYSA-N
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Description

2-chloro-N-(2-{2-hydroxybicyclo[221]heptan-2-yl}ethyl)pyridine-4-carboxamide is a synthetic organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

2-chloro-N-[2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c16-13-8-11(3-5-17-13)14(19)18-6-4-15(20)9-10-1-2-12(15)7-10/h3,5,8,10,12,20H,1-2,4,6-7,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUINHLSOMZQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(CCNC(=O)C3=CC(=NC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine-4-carboxylic acid and 2-hydroxybicyclo[2.2.1]heptane.

    Formation of Intermediate: The carboxylic acid group of 2-chloropyridine-4-carboxylic acid is first activated, often using reagents like thionyl chloride or oxalyl chloride, to form the corresponding acyl chloride.

    Amide Bond Formation: The activated acyl chloride is then reacted with the amine group of 2-hydroxybicyclo[2.2.1]heptane under basic conditions to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic steps but on a larger scale. Optimizations for industrial production might include:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Automated Synthesis: To ensure consistency and reduce human error.

    Green Chemistry Approaches: To minimize environmental impact by using safer solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4 or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in disease pathways.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: Employed as a probe to study biochemical pathways and mechanisms.

    Pharmaceutical Development: Explored for its potential in drug development, especially for conditions where modulation of specific biological targets is beneficial.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include:

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors, modulating their activity and influencing cellular signaling pathways.

    Pathways: The compound could affect pathways related to inflammation, cancer, or other diseases by modulating the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-3-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.

    2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-5-carboxamide: Another positional isomer with potential differences in biological activity.

Uniqueness

The unique bicyclic structure of 2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide contributes to its distinct chemical and biological properties. This structure may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.

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